Cas no 87734-68-7 (Typhasterol)

Typhasterol structure
Typhasterol structure
Nom du produit:Typhasterol
Numéro CAS:87734-68-7
Le MF:C28H48O4
Mégawatts:448.678329467773
CID:1912057

Typhasterol Propriétés chimiques et physiques

Nom et identifiant

    • (22R,23R,24S)-3α,22,23-Trihydroxy-5α-ergostan-6-one
    • (3α,5α,22R,23R,24S)-3,22,23-Trihydroxyergostan-6-one (ACI)
    • 2-Deoxycastasterone
    • Typhasterol
    • Piscine à noyau: 1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1
    • La clé Inchi: SBSXXCCMIWEPEE-SELDZKRUSA-N
    • Sourire: C[C@@]12[C@@H]([C@H](C)[C@@H](O)[C@H](O)[C@@H](C)C(C)C)CC[C@H]1[C@@H]1CC(=O)[C@H]3C[C@@H](CC[C@]3(C)[C@H]1CC2)O

Typhasterol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
T947755-25mg
Typhasterol
87734-68-7
25mg
$ 33000.00 2023-09-05
TRC
T947755-5mg
Typhasterol
87734-68-7
5mg
$ 11957.00 2023-04-16
TRC
T947755-10mg
Typhasterol
87734-68-7
10mg
$ 17691.00 2023-04-16

Typhasterol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
1.2 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
1.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
2.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
A novel synthesis of brassinolide and related compounds
Zhou, Weishan; et al, Journal of the Chemical Society, 1989, (10), 612-14

Méthode de production 2

Conditions de réaction
1.1 Reagents: Cesium acetate ,  18-Crown-6 Solvents: Benzene
2.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
Référence
Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity
Takatsuto, Suguru, Journal of the Chemical Society, 1986, (10), 1833-6

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium borohydride Solvents: Methanol ,  Dichloromethane
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
2.2 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
2.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
3.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
A novel synthesis of brassinolide and related compounds
Zhou, Weishan; et al, Journal of the Chemical Society, 1989, (10), 612-14

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetic acid
3.1 Solvents: Pyridine
4.1 Reagents: Cesium acetate ,  18-Crown-6 Solvents: Benzene
5.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
Référence
Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity
Takatsuto, Suguru, Journal of the Chemical Society, 1986, (10), 1833-6

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Ethanol ,  Ethyl acetate
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone
2.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Référence
Stereoselective synthesis of the brassinolide side chain: novel syntheses of brassinolide and related compounds
Zhou, Weishan; et al, Tetrahedron, 1990, 46(9), 3173-88

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Ethyl acetate
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
2.2 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
2.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
3.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
A novel synthesis of brassinolide and related compounds
Zhou, Weishan; et al, Journal of the Chemical Society, 1989, (10), 612-14

Méthode de production 8

Conditions de réaction
1.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
2.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 10

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Ethyl acetate
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
3.2 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
3.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
4.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
A novel synthesis of brassinolide and related compounds
Zhou, Weishan; et al, Journal of the Chemical Society, 1989, (10), 612-14

Méthode de production 11

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
A novel synthesis of brassinolide and related compounds
Zhou, Weishan; et al, Journal of the Chemical Society, 1989, (10), 612-14

Méthode de production 12

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone
1.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Référence
Stereoselective synthesis of the brassinolide side chain: novel syntheses of brassinolide and related compounds
Zhou, Weishan; et al, Tetrahedron, 1990, 46(9), 3173-88

Méthode de production 13

Conditions de réaction
1.1 Solvents: Pyridine
2.1 Reagents: Cesium acetate ,  18-Crown-6 Solvents: Benzene
3.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
Référence
Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity
Takatsuto, Suguru, Journal of the Chemical Society, 1986, (10), 1833-6

Méthode de production 14

Conditions de réaction
1.1 Solvents: Pyridine
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
3.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 15

Conditions de réaction
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
3.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 16

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetic acid
2.1 Solvents: Pyridine
3.1 Reagents: Cesium acetate ,  18-Crown-6 Solvents: Benzene
4.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
Référence
Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity
Takatsuto, Suguru, Journal of the Chemical Society, 1986, (10), 1833-6

Méthode de production 17

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Ethanol ,  Ethyl acetate
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
3.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone
3.3 Reagents: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Référence
Stereoselective synthesis of the brassinolide side chain: novel syntheses of brassinolide and related compounds
Zhou, Weishan; et al, Tetrahedron, 1990, 46(9), 3173-88

Méthode de production 18

Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
Référence
Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity
Takatsuto, Suguru, Journal of the Chemical Society, 1986, (10), 1833-6

Méthode de production 19

Conditions de réaction
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Référence
Stereoselective synthesis of the brassinolide side chain: novel syntheses of brassinolide and related compounds
Zhou, Weishan; et al, Tetrahedron, 1990, 46(9), 3173-88

Méthode de production 20

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
2.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane
3.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
5.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 21

Conditions de réaction
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
4.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 22

Conditions de réaction
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Dichloromethane
2.1 Solvents: Pyridine
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
4.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Méthode de production 23

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Dichloromethane
3.1 Solvents: Pyridine
4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
5.1 Reagents: 2′-Deoxyguanosine 5′-monophosphate Solvents: Dichloromethane
Référence
Study on the synthesis of brassinolide and related compounds. III. Stereoselective synthesis of typhasterol from hyodeoxycholic acid
Zhou, Wei Shan; et al, Tetrahedron, 1987, 43(16), 3705-12

Typhasterol Raw materials

Typhasterol Preparation Products

Typhasterol Littérature connexe

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